molecular formula C9H8Cl2O2 B8542616 5-Allyloxy-2,4-dichloro-phenol

5-Allyloxy-2,4-dichloro-phenol

Cat. No.: B8542616
M. Wt: 219.06 g/mol
InChI Key: NQNUFTDWKJECDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Allyloxy-2,4-dichloro-phenol is a chemical intermediate of significant interest in the research and development of novel insecticides . Its core structure combines a phenolic ring with chlorine and allyloxy substituents, a motif recognized as essential for biological activity in certain insecticide classes . Scientific studies have utilized this compound as a critical precursor for synthesizing a series of dichloro-allyloxy-phenol-containing pyrazole oxime derivatives . Research indicates that these synthesized compounds exhibit potent and specific larvicidal activity against the Oriental armyworm ( Mythimna separata ), with some analogues demonstrating high efficacy even at low concentrations . The primary research value of this compound lies in its application for creating candidate molecules aimed at addressing insecticide resistance. The dichloro-allyloxy-phenol moiety is considered a privileged structure for designing insecticides with potentially novel modes of action, as it is found in compounds that do not show cross-resistance with other major insecticide classes . This makes it a valuable building block for exploring new integrated pest management solutions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

2,4-dichloro-5-prop-2-enoxyphenol

InChI

InChI=1S/C9H8Cl2O2/c1-2-3-13-9-5-8(12)6(10)4-7(9)11/h2,4-5,12H,1,3H2

InChI Key

NQNUFTDWKJECDZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C(=C1)O)Cl)Cl

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 5 Allyloxy 2,4 Dichloro Phenol and Analogous Systems

Direct Synthetic Routes to 5-Allyloxy-2,4-dichloro-phenol

Direct synthetic approaches to this compound primarily rely on the O-allylation of a dichlorinated phenol (B47542) precursor. The regioselectivity of this reaction is a key consideration, ensuring the allyl group is introduced at the desired oxygen atom.

Regioselective O-Allylation Reactions of Dichlorophenols

The synthesis of this compound can be achieved through the regioselective O-allylation of 2,4-dichlorophenol (B122985). This reaction typically involves treating 2,4-dichlorophenol with an allyl halide, such as allyl bromide, in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a phenoxide that then acts as a nucleophile, attacking the allyl halide in an SN2 reaction to form the desired allyl ether.

The choice of base and reaction conditions can influence the outcome, with potassium carbonate being a commonly used base in solvents like acetone (B3395972). prepchem.com The reaction is often performed under reflux to ensure completion. prepchem.com While the primary product is the O-allylated compound, competitive C-allylation, where the allyl group attaches directly to the aromatic ring, can occur as a side reaction. tandfonline.com However, under appropriate conditions, O-allylation is generally favored.

For instance, the synthesis of 3-allyloxyphenol from resorcinol (B1680541) and allyl bromide using potassium carbonate in acetone demonstrates a typical procedure for O-allylation. prepchem.com Although a different starting phenol, the fundamental principle of phenoxide formation followed by nucleophilic attack on an allyl halide is directly applicable to the synthesis of this compound from 2,4-dichlorophenol.

Synthetic Approaches for Substituted Allyloxy-Phenols

The synthesis of substituted allyloxy-phenols is a broad area of research, with various methods developed to introduce the allyloxy group onto a range of phenolic substrates. These methods often provide insights applicable to the synthesis of this compound.

A general and widely used method is the Williamson ether synthesis, which involves the reaction of a phenoxide with an allyl halide. sci-hub.se This classical approach is effective for a variety of substituted phenols. sci-hub.se Modifications to this method, such as the use of phase-transfer catalysts, can enhance reaction rates and yields, particularly for less reactive phenols. mdpi.com

Alternative allylating agents beyond allyl halides have also been explored. Allyl acetates and allyl carbonates can be used in the presence of a transition metal catalyst, such as palladium, to achieve O-allylation. sci-hub.sersc.org These methods can offer advantages in terms of milder reaction conditions and functional group tolerance. sci-hub.sersc.org For example, a magnetically separable palladium catalyst has been used for the O-allylation of phenols with allylic acetates in water, providing a green and sustainable protocol. rsc.orgrsc.org

Furthermore, the direct use of allyl alcohol as an allylating agent has been developed, often requiring a catalyst to facilitate the reaction. google.com Ruthenium and palladium complexes have been shown to catalyze the etherification of allyl alcohols with phenols. google.com These catalytic approaches avoid the use of stoichiometric amounts of activating reagents, reducing waste generation. google.com

Table 1: Synthetic Methods for Substituted Allyloxy-Phenols

Method Allylating Agent Catalyst/Reagent Key Features
Williamson Ether Synthesis Allyl Halide Base (e.g., K2CO3) Classical and widely applicable method. prepchem.comsci-hub.se
Palladium-Catalyzed Allylation Allyl Acetate/Carbonate Palladium Catalyst Milder conditions, good functional group tolerance. sci-hub.sersc.org
Ruthenium-Catalyzed Allylation Allyl Alcohol Ruthenium Complex Direct use of allyl alcohol, reduces waste. google.com
Copper-Catalyzed Allylation Allyl Bromide Cu(I)-Zeolite High regioselectivity for O-allylation. tandfonline.com

Indirect Synthetic Pathways and Precursor Chemistry

Indirect routes to this compound involve the synthesis of a precursor molecule that is subsequently modified to introduce the desired functionality. This can include the derivatization of related halogenated phenols or the incorporation of the allyloxy-dichlorophenyl moiety into a larger, more complex structure.

Derivatization from Related Halogenated Phenolic Structures

The synthesis of this compound can be conceptualized as a derivatization of the parent 2,4-dichlorophenol. nih.gov This starting material is a readily available commercial chemical. The key transformation is the introduction of the allyloxy group onto the phenolic oxygen. This is a common strategy in medicinal and materials chemistry, where a core structure is systematically modified to explore structure-activity relationships or to tune material properties.

The derivatization of phenols is a well-established field, with numerous methods available for modifying the phenolic hydroxyl group and the aromatic ring. nih.gov For the synthesis of this compound, the focus is on the selective O-alkylation of the phenolic hydroxyl. Strategies to achieve this include the aforementioned Williamson ether synthesis and various catalytic methods. prepchem.comsci-hub.se

In a broader context, halogenated phenols can undergo various other transformations. For example, the phenolic hydroxyl can be converted to other functional groups, or the halogen atoms on the ring can be substituted or used to direct further functionalization. However, for the specific synthesis of this compound, the primary focus remains on the selective introduction of the allyl ether.

Incorporation of the Allyloxy-Dichlorophenyl Moiety into Complex Scaffolds

The 5-allyloxy-2,4-dichlorophenyl moiety can be a key structural component in more complex molecules with potential biological activity. For instance, this group has been incorporated into pyrazole (B372694) oxime derivatives, which have been investigated for their insecticidal properties. nih.gov The synthesis of these complex molecules often involves a multi-step sequence where the allyloxy-dichlorophenol is either prepared first and then coupled to another fragment, or the dichlorophenol is incorporated into the scaffold before the allyloxy group is introduced.

An example of incorporating a related structure involves the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline. nih.govmdpi.com This synthesis starts with 2-allylphenol (B1664045) and involves a sequence of nitration, bromination, allylation of the phenolic hydroxyl group, and finally reduction of the nitro group. nih.govmdpi.com This demonstrates how a substituted allyloxyphenyl unit can be constructed and then further modified to build a more complex molecule.

Catalytic Approaches in Allyl Aryl Ether Synthesis

Catalytic methods have become increasingly important for the synthesis of allyl aryl ethers due to their potential for high efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric methods. rsc.orgacs.org Various transition metals, including palladium, ruthenium, and copper, have been successfully employed as catalysts for the O-allylation of phenols. google.comacs.orgresearchgate.net

Palladium catalysts are particularly versatile and have been used with a range of allylating agents, including allyl acetates and allyl carbonates. rsc.orgacs.org These reactions often proceed with high chemo- and stereoselectivity. acs.org A notable development is the use of a magnetically separable palladium catalyst, which facilitates catalyst recovery and reuse, contributing to a more sustainable process. rsc.orgrsc.org

Ruthenium complexes have been shown to catalyze the dehydrative allylation of phenols with allyl alcohols, offering a direct route that avoids the pre-functionalization of the allyl source. google.com This approach is atom-economical as water is the only byproduct.

Copper-based catalysts have also demonstrated high efficacy and regioselectivity. For example, a Cu(I)-exchanged multi-size porous material has been developed for the highly regioselective O-allylation of phenol derivatives. tandfonline.comresearchgate.net This catalyst system favors the formation of the O-allylated product with only trace amounts of the C-allylated side product. tandfonline.com The proposed mechanism involves the oxidative addition of the allyl halide to the Cu(I) center, followed by nucleophilic attack of the phenoxide and reductive elimination to yield the allyl aryl ether. tandfonline.com

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chiral allyl aryl ethers. rsc.org Chiral amine catalysts have been used to mediate the allylic substitution of Morita–Baylis–Hillman carbonates with phenols, affording a variety of substituted aryl allyl ethers in good yields and with excellent enantioselectivities. rsc.org

Table 2: Catalytic Systems for Allyl Aryl Ether Synthesis

Catalyst System Allylating Agent Key Advantages
Palladium/Ligand Allyl Acetates, Allyl Carbonates High selectivity, mild conditions, broad substrate scope. rsc.orgacs.org
Ruthenium Complexes Allyl Alcohols Atom-economical, direct use of allyl alcohol. google.com
Copper(I)-Zeolite Allyl Halides High regioselectivity for O-allylation, recyclable catalyst. tandfonline.comresearchgate.net
Chiral Amine Organocatalyst Morita–Baylis–Hillman Carbonates Asymmetric synthesis, high enantioselectivity. rsc.org

Phase-Transfer Catalysis in O-Allylation Reactions

Phase-transfer catalysis (PTC) has emerged as a powerful and environmentally benign methodology for the O-alkylation of phenols. crdeepjournal.org This technique facilitates the reaction between a water-soluble phenoxide anion and a water-insoluble alkylating agent, such as allyl chloride or allyl bromide, by transporting the anion into the organic phase. crdeepjournal.org This transfer is mediated by a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt. crdeepjournal.org

The general mechanism under PTC conditions involves the deprotonation of the phenol by a base (e.g., NaOH, K₂CO₃) in the aqueous phase to form the phenoxide anion. The phase-transfer catalyst then forms a lipophilic ion pair with the phenoxide, which migrates into the organic phase to react with the allylating agent.

Several studies have explored the use of different phase-transfer catalysts for the O-allylation of phenols. Polyethylene glycols (PEGs), such as PEG-400 and PEG-600, have been shown to be effective catalysts, particularly for less nucleophilic phenols like dichlorophenols. phasetransfercatalysis.com The mechanism involves the complexation of the potassium cation (from the base) by the oxygen atoms of the PEG, which then transfers the phenoxide anion into the organic phase. phasetransfercatalysis.com Tetrabutylammonium bromide (TBAB) is another commonly used and highly efficient phase-transfer catalyst for these reactions. acs.org

Table 1: Comparison of Phase-Transfer Catalysts in O-Allylation of Phenols

Catalyst Substrate Alkylating Agent Base Solvent Yield (%) Reference
PEG-400 (1 mol%) 2,6-Dichlorophenol N-phenyl-2-chloroacetamide K₂CO₃ Xylenes High phasetransfercatalysis.com
TBAB (2 mol%) N,N-Dibenzyl Hydantoin Allyl Bromide KOH (50% aq) Toluene 98 acs.org

Advanced Catalytic Systems for Ether Formation

Beyond traditional phase-transfer catalysis, several advanced catalytic systems have been developed for the synthesis of aryl allyl ethers, offering improved selectivity and efficiency.

Palladium-based catalytic systems have been successfully employed for the O-allylation of phenols with allylic acetates in an aqueous medium. rsc.org These systems often utilize magnetically separable heterogeneous catalysts, which allow for easy recovery and recycling, making the process more economical and sustainable. rsc.org The reaction proceeds via a π-allyl palladium complex, and the choice of ligands can influence the regioselectivity between O- and C-allylation. acs.org

Mechanochemical methods, such as the palladium-catalyzed Tsuji-Trost allylation, offer a solvent-free approach. nih.gov This technique uses solid, non-toxic allyl trimethylammonium salts as the allylating agent and has demonstrated fast reaction kinetics and high yields with low catalyst loadings. nih.gov

Table 2: Advanced Catalytic Systems for O-Allylation

Catalytic System Substrate Allylating Agent Key Features Reference
Pd/C (magnetic) Phenols Allyl Acetate Aqueous medium, catalyst recyclability rsc.org
[Pd(allyl)Cl]₂ / rac-BINAP Phenols Allyl trimethylammonium chloride Mechanochemical, solvent-free nih.gov
MMZ Cu(I)Y zeolite Phenol derivatives Diallyl ether Heterogeneous, high selectivity researchgate.net

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in the synthesis of this compound (more accurately, 1-allyloxy-2,4-dichlorobenzene). Key parameters that are typically optimized include the choice and amount of catalyst, the base, the solvent, the reaction temperature, and the stoichiometry of the reactants.

For the O-allylation of 2,4-dichlorophenol using phase-transfer catalysis, the concentration of the catalyst plays a significant role. Increasing the amount of a catalyst like TBAB can significantly enhance the reaction rate. conicet.gov.ar However, beyond a certain concentration, the increase in yield may become marginal. conicet.gov.ar

The choice of base is also critical. While strong aqueous bases like sodium hydroxide (B78521) are effective, solid bases such as potassium carbonate can be advantageous in solid-liquid PTC systems, avoiding the presence of water which can lead to side reactions like the hydrolysis of the allylating agent. mdpi.com

Solvent selection can greatly influence the reaction outcome. For instance, in the synthesis of related diethoxyphenols, diethoxymethane (B1583516) (DEM) was found to be a superior solvent compared to traditional options, leading to higher yields due to its low polarity and stability under basic conditions. smolecule.com In some cases, solvent-free conditions can be employed, offering a greener and more sustainable process. mdpi.com

Reaction temperature is another key parameter. While higher temperatures can increase the reaction rate, they can also lead to the formation of by-products. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. scielo.br

Table 3: Optimization of Reaction Conditions for O-Alkylation of Phenolic Compounds

Parameter Varied Substrate System Observation Reference
Catalyst Loading Protected pentaerythritol (B129877) / Epichlorohydrin Increasing TBAB from 2 to 30 mol% increased rate, but yield plateaued. conicet.gov.ar
Solvent Methyl p-coumarate / Methyl ferulate Acetonitrile provided a good balance of conversion and selectivity. scielo.br
Base Hydantoins 50% w/w NaOH was effective for some substrates at 40 °C. acs.org

Elucidation of Chemical Reactivity and Mechanistic Transformations of 5 Allyloxy 2,4 Dichloro Phenol

Sigmatropic Rearrangements: The Claisen Rearrangement in Allyloxy-Phenol Systems

The Claisen rearrangement is a cornerstone of synthetic organic chemistry, providing a powerful method for carbon-carbon bond formation. wikipedia.org In the context of 5-Allyloxy-2,4-dichloro-phenol, this reaction offers a pathway to rearrange the molecular structure through a concerted, intramolecular process.

Intramolecularrsc.orgrsc.org-Sigmatropic Shifts

The classic Claisen rearrangement is a thermally induced rsc.orgrsc.org-sigmatropic rearrangement where an allyl phenyl ether is converted into an ortho-allylphenol. wikipedia.orgwikipedia.orglibretexts.org This reaction proceeds through a highly ordered, cyclic six-membered transition state and is generally considered a concerted pericyclic reaction. wikipedia.orgnrochemistry.comlibretexts.org The transformation is intramolecular, a fact confirmed by crossover experiments which show no intermolecular product formation. wikipedia.org

The regioselectivity of the rearrangement is influenced by substituents on the aromatic ring. While the ortho position is typically favored, if both ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. wikipedia.orgorganic-chemistry.org In this compound, the C6 position is unsubstituted and ortho to the allyloxy group, making it the primary site for the initial rearrangement. The electronic nature of the chloro substituents, which are electron-withdrawing, also plays a role in influencing the reaction's kinetics and regioselectivity. wikipedia.orglibretexts.org

Table 1: Key Features of the Intramolecular rsc.orgrsc.org-Sigmatropic Claisen Rearrangement
FeatureDescriptionReference
Reaction Type rsc.orgrsc.org-Sigmatropic Rearrangement wikipedia.orglibretexts.org
MechanismConcerted, pericyclic reaction proceeding through a cyclic, six-membered transition state. wikipedia.orglibretexts.org
Key IntermediateA non-aromatic dienone which rapidly tautomerizes to the aromatic phenol (B47542) product. libretexts.orgnrochemistry.com
Driving ForceFormation of a thermodynamically stable aromatic ring. nrochemistry.com
RegioselectivityPrimarily to the ortho position. If blocked, a subsequent Cope rearrangement to the para position can occur. wikipedia.orgorganic-chemistry.org

Cationic Claisen Rearrangements and Their Mechanistic Implications

While the traditional Claisen rearrangement requires high temperatures, cationic variants can proceed under much milder conditions, often at room temperature. rsc.orgnih.gov These reactions are accelerated by the presence of a positive charge, which can be induced by Lewis acids or other catalysts. nih.govacs.orgacs.org

The mechanism of the cationic Claisen rearrangement involves the formation of a cationic intermediate that undergoes a charge-accelerated rsc.orgrsc.org-sigmatropic shift. nih.govacs.org For example, the reaction can be initiated by an acid catalyst, leading to diverse and sometimes unexpected reaction pathways. rsc.org Mechanistic studies have revealed that alongside the expected rearrangement, processes such as fragmentation or unusual meta-arylation can occur. rsc.org The acceleration by positive charge is a significant feature, allowing for rapid conversion at lower temperatures compared to the sluggish nature of the neutral thermal rearrangement. nih.govacs.org This catalytic approach expands the synthetic utility of the Claisen rearrangement, making it applicable to substrates that may be sensitive to high temperatures.

Oxidation and Degradation Pathways

The this compound molecule is susceptible to degradation through oxidative processes targeting either the allyl ether linkage or the chlorinated phenol ring.

Oxidative Transformations of the Allyl Ether Linkage

The allyl group is a reactive site for oxidative cleavage. wikipedia.org A number of methods have been developed to transform allyl ethers into their corresponding aldehydes or ketones. rsc.orgnih.gov One mild and effective method utilizes oxoammonium salts, such as 4-NHAc-TEMPO+BF4− (Bobbitt's salt), to mediate the cleavage. rsc.orgresearchgate.net The proposed mechanism for this transformation involves a key hydride transfer step from the reactive methylene (B1212753) of the allyl ether to the oxoammonium cation. rsc.org The resulting oxonium ion is then hydrated to form a hemiacetal, which subsequently collapses to yield the aldehyde and the corresponding alcohol. rsc.org

Another approach involves a one-pot oxidative cleavage under near-neutral pH conditions. organic-chemistry.org This process first hydroxylates the allyl double bond using an oxidant like osmium tetroxide, followed by periodate (B1199274) scission of the intermediate vicinal diol. organic-chemistry.org Molecular iodine in the presence of water has also been shown to be an effective, metal-free system for the deprotective oxidation of allylic ethers to α,β-unsaturated carbonyl compounds. rsc.org

Table 2: Selected Methods for Oxidative Cleavage of Allyl Ethers
Reagent/SystemProduct TypeKey Mechanistic FeatureReference
Oxoammonium Salt (e.g., Bobbitt's salt)Aldehydes/KetonesHydride transfer from the allyl ether to the oxoammonium cation. rsc.orgrsc.org
OsO₄ (cat.) / NaIO₄Aldehydes/KetonesHydroxylation of the double bond followed by periodate scission of the diol. organic-chemistry.org
Iodine / Waterα,β-Unsaturated Aldehydes/KetonesOxygen transfer from solvent water to the carbonyl product. rsc.org

Degradation Mechanisms of Chlorinated Phenol Components

Chlorinated phenols are recognized as persistent environmental pollutants, and their degradation has been extensively studied. The dichlorophenol core of this compound can be broken down through several biological and chemical pathways. researchgate.neteurochlor.org

Under aerobic conditions, microbial degradation is a primary pathway. arizona.edumicrobe.com Bacteria often initiate the process using monooxygenase enzymes to hydroxylate the aromatic ring, typically forming chlorocatechols as initial intermediates. arizona.edu Fungi also contribute to degradation, employing enzymes such as cytochrome P450 for initial detoxification steps or laccases that catalyze the polymerization of chlorophenol radicals. nih.govnih.gov

In anaerobic environments, the primary degradation mechanism is reductive dechlorination. arizona.edumicrobe.com This process, carried out by specific bacteria known as halorespirers, involves the sequential removal of chlorine atoms from the aromatic ring, replacing them with hydrogen. arizona.edu This reduces the toxicity of the compound and can eventually lead to the formation of phenol, which is more readily biodegradable. microbe.com Chemical methods, such as electrocatalytic reduction, can also be employed to achieve dechlorination of compounds like 2,4-dichlorophenol (B122985). researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Dichlorophenol Ring

The reactivity of the aromatic ring in this compound towards substitution is dictated by the electronic effects of its three substituents: the activating allyloxy group and the deactivating chloro groups.

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. masterorganicchemistry.com The outcome of such a reaction on this compound is determined by the cumulative directing effects of the substituents.

Allyloxy Group: As an oxygen-containing substituent, it is a strong activating group and an ortho, para-director due to resonance donation of its lone pair electrons.

Chloro Groups: Halogens are deactivating due to their strong inductive electron-withdrawing effect, but they are also ortho, para-directors because of resonance. uci.edutaylorandfrancis.com

The positions on the ring are C2 (para to the allyloxy group, substituted), C4 (substituted), C6 (ortho to the allyloxy group, available), and C3 (meta to the allyloxy group, available). The powerful activating and directing effect of the allyloxy group will strongly favor substitution at the C6 position.

Nucleophilic Aromatic Substitution (NAS) is the substitution of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is the opposite of EAS and requires an electron-deficient aromatic ring, typically achieved by the presence of strong electron-withdrawing groups. masterorganicchemistry.com The two chlorine atoms on the ring of this compound make it more susceptible to NAS than a non-chlorinated phenol. The reactivity of polychlorinated aromatic compounds towards nucleophilic substitution generally increases with the degree of chlorination. researchgate.net A strong nucleophile could potentially displace one of the chlorine atoms, with the reaction proceeding through a negatively charged intermediate (a Meisenheimer complex).

Cleavage and Deprotection Strategies for Allyl Ethers

The cleavage of the C-O bond in the allyloxy group of this compound is a critical reaction for the deprotection of the phenolic hydroxyl group. This transformation can be achieved through both catalytic and chemical methods, each with distinct mechanisms and applications.

Transition metal catalysis offers mild and selective methods for the cleavage of the allyl ether in this compound. Palladium and rhodium complexes are particularly effective in facilitating this transformation. The general mechanism involves the coordination of the catalyst to the double bond of the allyl group, followed by an oxidative addition or the formation of a π-allyl complex, which ultimately leads to the cleavage of the C-O bond.

Palladium-Catalyzed Deallylation:

Palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are widely used for the deprotection of allyl ethers. The reaction typically proceeds in the presence of a nucleophilic scavenger, such as a barbituric acid derivative, morpholine, or a formate (B1220265) salt. The scavenger traps the liberated allyl group, driving the reaction to completion. The electron-withdrawing nature of the dichlorinated phenyl ring in this compound can facilitate the initial coordination of the palladium catalyst to the allyl group.

The proposed mechanism involves the formation of a π-allylpalladium complex. The nucleophilic scavenger then attacks the allyl group, regenerating the palladium(0) catalyst and releasing the deprotected 2,4-dichlorophenol. The reaction conditions are generally mild, often proceeding at room temperature, which helps in preserving other sensitive functional groups that might be present in the molecule.

Catalyst SystemScavengerSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Barbituric AcidDichloromethane25>90
PdCl₂(dppf)Sodium FormateMethanol/Water5085-95
[Pd(allyl)Cl]₂MorpholineTetrahydrofuran6080-90

Rhodium-Catalyzed Deallylation:

Rhodium complexes, such as Wilkinson's catalyst [RhCl(PPh₃)₃], can also catalyze the cleavage of allyl ethers. The mechanism is believed to involve an initial isomerization of the allyl ether to the corresponding prop-1-enyl ether, followed by hydrolysis of the enol ether to the phenol and propanal. This method is particularly useful when selective isomerization followed by cleavage is desired.

Chemical cleavage of the allyl ether in this compound typically requires harsher conditions compared to catalytic methods and often involves the use of strong acids or reducing agents.

Acid-Catalyzed Cleavage:

Strong protic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), can cleave the ether linkage. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the allyl group (an SN2-type mechanism). The electron-withdrawing chlorine atoms on the phenyl ring make the aryl-oxygen bond stronger and less susceptible to cleavage, thus favoring the cleavage of the allyl-oxygen bond. The use of excess hydrogen halide can lead to the formation of the corresponding allyl halide.

ReagentSolventTemperature (°C)Product(s)
Concentrated HIAcetic Acid100-1202,4-Dichlorophenol, Allyl Iodide
Concentrated HBrAcetic Acid100-1202,4-Dichlorophenol, Allyl Bromide
Boron Trichloride (B1173362) (BCl₃)Dichloromethane-78 to 252,4-Dichlorophenol

Lewis Acid-Mediated Cleavage:

Strong Lewis acids, such as boron trichloride (BCl₃) or aluminum chloride (AlCl₃), can also effect the cleavage of aryl allyl ethers. The Lewis acid coordinates to the ether oxygen, activating the C-O bond towards cleavage. These reagents are often used at low temperatures to control the reactivity.

Isomerization Reactions

The allyl group in this compound can undergo isomerization to the thermodynamically more stable prop-1-enyl group. This transformation is a key step in certain deprotection strategies and can also be a desired reaction in its own right for further synthetic modifications. The two primary types of isomerization reactions are transition metal-catalyzed isomerization and the Claisen rearrangement.

Transition Metal-Catalyzed Isomerization:

Various transition metal complexes, including those of palladium, rhodium, ruthenium, and iridium, can catalyze the migration of the double bond of the allyl group to form the corresponding 1-propenyl ether. The reaction typically proceeds through a metal-hydride addition-elimination mechanism. The catalyst first coordinates to the double bond and then inserts a hydride to form a metal-alkyl intermediate. Subsequent β-hydride elimination from a different position regenerates the double bond in the thermodynamically more stable internal position. For this compound, this would result in the formation of 2,4-dichloro-5-(prop-1-enyloxy)phenol. The stereochemistry of the resulting double bond (E or Z) can often be controlled by the choice of catalyst and reaction conditions.

CatalystSolventTemperature (°C)Product
PdCl₂(PPh₃)₂Benzene802,4-Dichloro-5-(prop-1-enyloxy)phenol
[Rh(COD)Cl]₂Ethanol602,4-Dichloro-5-(prop-1-enyloxy)phenol
RuHCl(CO)(PPh₃)₃Toluene1102,4-Dichloro-5-(prop-1-enyloxy)phenol

Claisen Rearrangement:

The Claisen rearrangement is a powerful pericyclic reaction that involves the-sigmatropic rearrangement of an aryl allyl ether to an ortho-allylphenol upon heating. In the case of this compound, the expected product of a thermal Claisen rearrangement would be 2-allyl-4,6-dichloro-5-hydroxyphenol. The reaction proceeds through a concerted, cyclic transition state.

The presence of the two chlorine atoms on the aromatic ring can influence the rate of the rearrangement. Electron-withdrawing groups generally slow down the thermal Claisen rearrangement. However, the rearrangement can be significantly accelerated by the use of Lewis acids. Lewis acids, such as boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄), coordinate to the ether oxygen, which polarizes the C-O bond and facilitates the rearrangement at much lower temperatures than the thermal process. This catalytic variant of the Claisen rearrangement provides a more versatile and efficient method for the synthesis of ortho-allylphenols from aryl allyl ethers like this compound.

Advanced Spectroscopic and Spectrometric Characterization of 5 Allyloxy 2,4 Dichloro Phenol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum of 5-Allyloxy-2,4-dichloro-phenol would provide definitive information about the arrangement of protons on both the aromatic ring and the allyl group. The chemical shifts (δ) are influenced by the electron-withdrawing chlorine atoms and the electron-donating allyloxy group.

Expected ¹H NMR Spectral Data:

The aromatic region would display two signals corresponding to the two protons on the dichlorinated ring. The proton at C-3 (ortho to a chlorine and meta to the allyloxy group) would likely appear as a singlet, while the proton at C-6 (ortho to the allyloxy group and meta to a chlorine) would also be a singlet, likely shifted further upfield due to the stronger shielding effect of the adjacent oxygen.

The allyl group protons would present a more complex pattern:

-O-CH₂- : A doublet, due to coupling with the adjacent vinyl proton.

-CH=CH₂ : A multiplet, resulting from complex coupling with the methylene (B1212753) protons and the terminal vinyl protons.

=CH₂ : Two distinct signals (doublet of doublets for each), due to different coupling constants with the geminal and vicinal protons (cis and trans).

Interactive Table: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-3 (Aromatic)~7.3s-
H-6 (Aromatic)~6.9s-
-O-CH₂ -~4.6d~5
-CH =CH₂~6.0m-
=CH₂ (trans)~5.4ddtJ ≈ 17, 2, 1.5
=CH₂ (cis)~5.3ddtJ ≈ 10.5, 2, 1.5

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The positions of the signals are highly dependent on the electronic environment.

Expected ¹³C NMR Spectral Data:

The spectrum would show nine distinct signals: six for the aromatic ring carbons and three for the allyl group carbons. The carbons bonded to chlorine (C-2, C-4) and oxygen (C-1, C-5) would be significantly deshielded and appear at higher chemical shifts.

Interactive Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1~150
C-2~125
C-3~116
C-4~128
C-5~155
C-6~115
-O-C H₂-~70
-C H=CH₂~132
=C H₂~118

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For the allyl group, strong cross-peaks would be observed between the -O-CH₂- protons and the -CH= proton, and between the -CH= proton and the terminal =CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal of the allyl group and the aromatic ring to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. Crucial correlations would include the one between the methylene protons (-O-CH₂-) of the allyl group and the aromatic C-5, confirming the ether linkage. Correlations between the aromatic protons (H-3, H-6) and neighboring carbons would verify the substitution pattern on the ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule's functional groups.

Identification of Functional Groups and Bond Vibrations

The vibrational spectra would be dominated by bands characteristic of the aromatic ring, the C-Cl bonds, the ether linkage, and the allyl group's C=C double bond.

Expected Vibrational Frequencies:

Aromatic C-H stretch: Typically found above 3000 cm⁻¹.

Aliphatic C-H stretch (allyl group): Just below 3000 cm⁻¹.

C=C stretch (aromatic and vinyl): In the 1600-1450 cm⁻¹ region. The vinyl C=C stretch is usually sharp and strong.

C-O-C stretch (aryl-alkyl ether): Strong bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-Cl stretch: Strong absorptions in the 850-550 cm⁻¹ region. The exact position depends on the substitution pattern.

Out-of-plane (OOP) C-H bending: Bands in the 900-675 cm⁻¹ region, which are characteristic of the aromatic substitution pattern.

Interactive Table: Predicted FT-IR and Raman Characteristic Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H stretch3100-3000MediumMedium
Allyl =C-H stretch3080-3020MediumMedium
Allyl -CH₂- stretch2950-2850MediumMedium
Allyl C=C stretch1650-1640MediumStrong
Aromatic C=C stretch1600-1450Medium-StrongMedium-Strong
Asymmetric C-O-C stretch1270-1230StrongWeak
Symmetric C-O-C stretch1050-1020StrongWeak
C-Cl stretch850-750StrongStrong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of this compound. It provides data on the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, which are formed upon ionization.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. nih.gov Unlike nominal mass spectrometry, which provides integer masses, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass with an accuracy of a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of the parent molecule and its fragments.

For this compound, the exact mass can be calculated from its molecular formula, C₉H₈Cl₂O₂. This high-precision measurement is crucial for distinguishing the compound from other isomers or molecules with the same nominal mass but different elemental formulas.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₈Cl₂O₂
Nominal Mass220 Da
Monoisotopic Mass (Calculated)219.99013 Da
Isotopic PatternCharacteristic pattern due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl)

In mass spectrometry, particularly with techniques like Electron Impact (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (MS/MS), the molecular ion of this compound undergoes predictable fragmentation. The interpretation of this pattern provides valuable structural information.

The structure of the molecule suggests several likely fragmentation pathways. The bond between the oxygen atom and the allyl group is often the most labile due to the electronegativity of the adjacent aromatic ring, leading to its cleavage as a primary fragmentation event. mdpi.com Subsequent fragmentations can involve losses of chlorine atoms or a carbon monoxide molecule from the phenolic ring.

Key proposed fragmentation pathways include:

Loss of the Allyl Radical: The primary cleavage often involves the loss of the allyl group (•C₃H₅), resulting in a stable 2,4-dichlorophenoxy radical cation.

Loss of Propene: A rearrangement can lead to the elimination of a neutral propene molecule (C₃H₄), leaving a 2,4-dichlorohydroquinone radical cation.

Cleavage of the Dichlorophenol Ring: Further fragmentation of the aromatic ring can occur, typically involving the loss of a CO molecule (retro-Diels-Alder type reaction) or chlorine radicals.

Table 2: Proposed Mass Fragments of this compound

Proposed Fragment Ionm/z (Mass/Charge)Proposed Origin
[M]⁺• (Molecular Ion)220Parent Molecule
[M - C₃H₅]⁺179Loss of allyl radical
[M - C₃H₄]⁺•178Loss of propene
[M - C₃H₅ - CO]⁺151Subsequent loss of carbon monoxide
[C₃H₅]⁺41Allyl cation

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is primarily determined by its chromophore, the substituted benzene (B151609) ring.

The parent compound, 2,4-dichlorophenol (B122985), exhibits characteristic absorption bands in the UV region. researchgate.net The primary and secondary bands are due to π → π* transitions within the aromatic ring, while a third band at a longer wavelength is attributed to an n → π* transition involving the non-bonding electrons on the oxygen and chlorine atoms. researchgate.net The addition of the allyloxy group is expected to act as an auxochrome, potentially causing a slight shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) and an increase in absorption intensity (a hyperchromic effect). The absorption characteristics can also be influenced by the polarity of the solvent used for the analysis. researchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound

Approximate λmaxElectronic Transition TypeAssociated Chromophore
~210 nmπ → πAromatic Ring
~245 nmπ → πAromatic Ring
~285-290 nmn → π*Aromatic Ring with -OH, -Cl, and -O-R substituents

Hyphenated Techniques in Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of this compound and its derivatives, especially in complex matrices. ijipls.co.in These techniques provide both separation of components and their structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, GC-MS is a suitable technique for the analysis of this compound. Gas chromatography separates the compound from other volatile components in a sample before it enters the mass spectrometer, which provides mass and fragmentation data for positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly versatile technique for non-volatile or thermally labile compounds. A study on the degradation of 2,4-dichlorophenol successfully used ion chromatography coupled with electrospray ionization mass spectrometry (IC-ESI-MS) to identify various by-products. nih.gov A similar approach, such as High-Performance Liquid Chromatography (HPLC) coupled with MS, could be effectively used to separate and identify this compound and its related derivatives or degradation products in environmental or biological samples. nih.gov

HPLC with Diode-Array Detection (HPLC-DAD): This technique combines the separation power of HPLC with UV-Vis spectroscopy. As the compound elutes from the HPLC column, a full UV-Vis spectrum is recorded, providing information on the purity of the peak and confirming its identity based on its characteristic absorption spectrum.

These hyphenated methods are powerful tools for both qualitative and quantitative analysis, enabling the detection and structural elucidation of the target compound and its transformation products in various applications.

Computational Chemistry and Molecular Modeling for 5 Allyloxy 2,4 Dichloro Phenol Systems

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic nature of 5-Allyloxy-2,4-dichloro-phenol. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. Density Functional Theory (DFT) is a widely used approach due to its favorable balance of accuracy and computational cost, making it suitable for studying substituted phenols. arxiv.orgkarazin.ua Ab initio methods, while more computationally intensive, can provide highly accurate results for molecular properties.

Geometry Optimization and Conformational Analysis

Before other properties can be accurately calculated, the most stable three-dimensional structure of the this compound molecule must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. muni.cznih.gov For substituted phenols, DFT methods, such as B3LYP, combined with a basis set like 6-311+G(d,p), are commonly employed to achieve reliable optimized geometries. karazin.uanih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Phenol (B47542) This table is a representative example of the type of data obtained from a geometry optimization calculation and does not represent actual calculated values for this compound.

ParameterBond/AngleCalculated Value (DFT/B3LYP)
Bond Length (Å)C-Cl1.745
C-O (Phenol)1.360
O-H0.965
C-O (Ether)1.375
Bond Angle (°)C-C-Cl120.5
C-O-H109.0
C-O-C (Ether)118.0

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the chemical reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. jst.go.jpaip.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for electrophilic and nucleophilic attack. The electron-withdrawing chlorine atoms and the electron-donating allyloxy group will significantly influence the energies and spatial distributions of these orbitals. semanticscholar.org

Table 2: Illustrative FMO Properties for a Substituted Phenol This table is a representative example of data derived from FMO analysis and does not represent actual calculated values for this compound.

ParameterEnergy (eV)
HOMO Energy-6.58
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)5.33

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling the transformation from reactants to products, it is possible to identify intermediate structures and the high-energy transition states that connect them.

Potential Energy Surface Mapping for Rearrangements

The potential energy surface (PES) is a conceptual and mathematical map that relates the energy of a molecule to its geometry. muni.czwayne.edu For a molecule like this compound, mapping the PES is crucial for understanding reaction mechanisms such as thermal rearrangements (e.g., the Claisen rearrangement of the allyl group).

Computational methods can trace the reaction pathway from the reactant to the product, identifying the transition state—the saddle point on the PES that represents the energy barrier for the reaction. nih.govresearchgate.net Calculating the energy of this transition state allows for the prediction of the reaction's activation energy, providing insight into how fast the reaction will proceed. For the Claisen rearrangement, this would involve mapping the energy changes as the allyl group migrates from the ether oxygen to a carbon atom on the aromatic ring.

Catalytic Cycle Simulations

The degradation of chlorophenols is an environmentally important process often involving catalysts. Computational modeling can simulate the entire catalytic cycle, providing a molecular-level understanding of how the catalyst facilitates the reaction. researchgate.net For instance, the degradation of this compound in the presence of a photocatalyst could be modeled using DFT. mdpi.com

These simulations would involve:

Adsorption: Modeling the binding of the dichlorophenol derivative to the catalyst surface.

Activation: Simulating the electronic changes that occur upon adsorption, leading to the activation of either the substrate or a co-reactant (like an oxidant).

Transformation: Mapping the energy profile for the bond-breaking and bond-forming steps that constitute the degradation reaction.

Desorption: Modeling the release of the final products from the catalyst surface, regenerating the catalyst for the next cycle.

By calculating the energies of all intermediates and transition states in the cycle, researchers can identify the rate-determining step and devise strategies to improve catalyst efficiency.

Spectroscopic Property Simulations (NMR, IR, UV-Vis)

A significant application of computational chemistry is the prediction of spectroscopic properties. Comparing simulated spectra with experimental data serves as a powerful method for structure verification and interpretation of experimental results. mdpi.com

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). imist.magaussian.com By performing GIAO calculations on the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This allows for the assignment of experimental peaks to specific atoms in the molecule, which can be particularly useful for complex structures. acs.org

Infrared (IR): Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., O-H stretch, C-Cl stretch, C=C aromatic stretch). These calculations help in assigning the absorption bands in an experimental IR spectrum to their corresponding molecular motions. aip.org

UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis). researchgate.netmdpi.com The calculation predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically from the HOMO or related occupied orbitals to the LUMO or other unoccupied orbitals. youtube.com For this compound, TD-DFT can predict how the chloro and allyloxy substituents affect the π-π* transitions of the phenol ring. researchgate.net

Table 3: Illustrative Comparison of Simulated and Experimental Spectroscopic Data This table is a representative example of how simulated and experimental data are compared and does not represent actual values for this compound.

SpectroscopyParameterCalculated ValueExperimental Value
¹³C NMRChemical Shift (ppm) for C-OH155.8154.9
IRO-H Stretch (cm⁻¹)35503545
UV-Visλmax (nm)288285

Intermolecular Interactions and Binding Studies

Detailed computational studies focusing specifically on the intermolecular interactions and binding properties of this compound are not extensively available in publicly accessible scientific literature. General principles of computational chemistry suggest that the molecule's structure—comprising a dichlorinated phenolic ring with an allyloxy substituent—would engage in a variety of non-covalent interactions.

The key functional groups that would dictate its interaction patterns are the hydroxyl group, the ether linkage of the allyloxy group, the two chlorine atoms, and the aromatic ring. These features would allow for:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. The oxygen atom in the allyloxy group can also serve as a hydrogen bond acceptor.

Halogen Bonding: The chlorine atoms can participate in halogen bonding, where the electropositive region on the chlorine atom (the σ-hole) interacts with a nucleophilic site.

π-Interactions: The electron-rich aromatic ring can engage in π-π stacking with other aromatic systems and cation-π or anion-π interactions.

While specific binding studies for this compound are not documented, research on the parent compound, 2,4-dichloro-phenol, indicates its capacity to interact with various molecular targets, often through hydrogen bonding and hydrophobic interactions. Computational docking and quantum mechanics/molecular mechanics (QM/MM) calculations would be the primary tools to investigate the binding of this compound to specific protein active sites or other receptors. Such studies would elucidate the binding affinity, orientation, and the specific residues involved in the interaction.

Interactive Data Table: Potential Intermolecular Interactions of this compound

Functional GroupPotential Interaction TypeRole of the Functional Group
Hydroxyl (-OH)Hydrogen BondingDonor and Acceptor
Chlorine (-Cl)Halogen BondingDonor
Aromatic Ringπ-π Stacking, Cation-π, Anion-πElectron-rich System
Allyloxy Group (-O-CH₂-CH=CH₂)Hydrogen Bonding, Van der WaalsAcceptor (Oxygen), Dispersion

Molecular Dynamics Simulations for Dynamic Behavior

There is a notable absence of specific molecular dynamics (MD) simulation studies for this compound in the available scientific literature. MD simulations are a powerful computational method used to understand the dynamic behavior of molecules and their interactions with their environment over time.

For a system involving this compound, MD simulations could provide valuable insights into several aspects:

Conformational Dynamics: The allyloxy group has rotational freedom around the ether linkage and the C-C single bonds. MD simulations could explore the conformational landscape of this side chain, identifying the most stable rotamers and the energy barriers between them. This is crucial as the conformation can significantly impact how the molecule interacts with its surroundings.

Solvation Effects: By simulating the compound in a solvent, such as water, MD can reveal the structure of the solvation shell, the average number of solvent molecules interacting with different parts of the solute, and the dynamics of these solvent-solute interactions. This is essential for understanding its solubility and partitioning behavior.

Behavior in Complex Environments: In more complex systems, such as in the presence of a lipid bilayer or a protein, MD simulations could track the diffusion of the molecule, its partitioning into different phases, and the detailed time-evolution of its binding to a target site. These simulations would provide a dynamic picture that complements the static view from molecular docking.

To perform such simulations, a force field would first need to be developed or validated for this compound. This would involve parameterizing the bonded and non-bonded terms to accurately reproduce its structural and energetic properties.

Interactive Data Table: Potential Applications of MD Simulations for this compound

Area of InvestigationInformation Gained from MD Simulations
Conformational AnalysisPreferred conformations of the allyloxy group, rotational energy barriers.
Solvation DynamicsStructure of the hydration shell, solute-solvent hydrogen bond lifetimes.
Membrane InteractionPartitioning into lipid bilayers, orientation within the membrane.
Protein BindingDynamic stability of the ligand-protein complex, pathways of binding and unbinding.

Advanced Academic Applications and Material Science Potentials of 5 Allyloxy 2,4 Dichloro Phenol Derived Structures

Catalytic Applications in Organic Transformations

Homogeneous and Heterogeneous Catalysis Using Derived Ligands

There is currently no available research demonstrating the use of ligands derived from 5-Allyloxy-2,4-dichloro-phenol in either homogeneous or heterogeneous catalysis. The potential for the allyloxy and phenol (B47542) functional groups to be modified into effective ligands for metal-catalyzed reactions remains an unexplored area of study.

Photocatalytic Oxidation and Degradation Processes

No studies have been found that investigate the photocatalytic oxidation or degradation of this compound or its use as a photocatalyst. Research into the photocatalytic behavior of this specific compound is required to understand its environmental fate and potential applications in advanced oxidation processes.

Development of Functional Materials and Sensors

Design of Recognition Elements in Chemical Sensors

There is no available information on the application of this compound or its derivatives as recognition elements in the design of chemical sensors. The potential for this molecule to be used in creating selective and sensitive sensors for various analytes has not been investigated.

Role as Intermediate in Advanced Organic Synthesis

While the structure of this compound suggests its potential as a versatile intermediate in organic synthesis, there is a lack of specific examples in the current body of scientific literature. The presence of multiple reaction sites—the allyl group, the phenol, and the chlorinated aromatic ring—theoretically allows for a variety of subsequent chemical modifications. However, its specific applications in the synthesis of more complex molecules, pharmaceuticals, or agrochemicals have not been documented. Further research is needed to establish its role and utility as a building block in advanced organic synthesis.

Precursor to Complex Heterocyclic Compounds

The transformation of this compound into heterocyclic systems is a prime example of its synthetic utility. The molecule is predisposed to undergo a series of well-established organic reactions, primarily initiated by the thermal or Lewis acid-catalyzed Claisen rearrangement, to generate substituted benzofurans and related O-heterocycles.

The foundational step in this process is the aromatic Claisen rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. organic-chemistry.orgmasterorganicchemistry.com In this reaction, the allyl group migrates from the ether oxygen to an available ortho position on the phenol ring. For this compound, the C4 position is blocked by a chlorine atom, directing the rearrangement exclusively to the C6 position. This reaction yields a key intermediate, 6-allyl-2,4-dichloro-5-hydroxyphenol.

Table 1: Proposed Synthetic Pathway from this compound to a Substituted Benzofuran

Step Reaction Name Description Key Reagents/Conditions Intermediate/Product
1 Claisen Rearrangement Thermal organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of the allyl group from the ether oxygen to the C6 position of the aromatic ring. organic-chemistry.orgscirp.org Heat (180-220°C) or Lewis Acid (e.g., BCl₃, AlCl₃) 6-allyl-2,4-dichloro-5-hydroxyphenol
2 Cyclization / Isomerization Intramolecular cyclization to form a five-membered dihydrofuran ring. This can involve isomerization of the allyl double bond followed by ring closure. Transition Metal Catalysts (e.g., Ru, Pd), Acid Catalysis Substituted Dihydrobenzofuran

Building Block for Multifunctional Molecules

The distinct reactive sites within this compound allow it to serve as a multifunctional building block for larger, more complex molecules and polymers. The phenolic hydroxyl, the allyl group's terminal double bond, and the chlorinated phenyl ring each offer specific handles for chemical modification and incorporation into macromolecular structures.

Phenolic Hydroxyl Group: This group can be derivatized through etherification or esterification. More significantly, it can act as a nucleophile in condensation polymerizations, such as in the formation of phenoplast (phenol-formaldehyde) resins or polyethers. semanticscholar.org

Allyl Group: The terminal alkene is susceptible to a wide range of addition reactions. It can participate in free-radical or transition-metal-catalyzed polymerization to form polymers with a poly(allyl ether) backbone. Furthermore, it is an ideal substrate for powerful coupling reactions like thiol-ene "click" chemistry, allowing for the efficient grafting of the molecule onto other structures.

Chlorinated Aromatic Ring: The two chlorine substituents enhance the thermal stability and flame-retardant properties of materials derived from this monomer. They also modify the electronic properties and solubility of the molecule and resulting polymers.

This combination of reactive sites enables the design of polymers where the chlorinated phenol moiety is either integrated into the polymer backbone or appended as a functional side group, leading to materials with a confluence of properties such as thermal stability, chemical resistance, and specific surface characteristics.

Table 2: Reactive Sites and Potential Applications in Polymer Synthesis

Reactive Site Type of Reaction Resulting Structure/Polymer Class Potential Properties
Phenolic -OH Condensation Polymerization Phenoplast Resins, Polyethers, Polyesters Thermosetting, High thermal stability
Allyl C=C Addition Polymerization Poly(allyl) derivatives Functional side-chain polymers
Allyl C=C Thiol-Ene Reaction Grafted copolymers, Cross-linked networks Modified surfaces, Hydrogels

Exploration in Bio-Inspired Materials and Systems

The chemical structure of this compound provides a foundation for developing materials that mimic the functionality of natural polymers. Phenolic compounds are ubiquitous in nature, where they perform critical functions ranging from structural support in lignin (B12514952) to underwater adhesion in mussel proteins. nih.govnih.gov By leveraging the reactivity of this synthetic phenol, researchers can design novel bio-inspired polymers.

The phenolic hydroxyl group is particularly relevant in this context. It mimics the catechol and tyrosine residues found in mussel foot proteins, which are essential for their remarkable ability to adhere to surfaces in wet environments. nih.gov Incorporating this compound into polymer networks could yield synthetic adhesives with enhanced water resistance. The allyl group provides the means to copolymerize this functional monomer into various polymer backbones, effectively decorating a material with adhesive phenolic moieties. nih.gov

Furthermore, plant-derived phenols (polyphenols) are known for their antioxidant properties and their ability to form stable complexes. mdpi.com Synthetic polymers containing phenolic units derived from this compound could be explored for applications requiring antioxidant or metal-chelating capabilities. The combination of a functional phenol with a polymerizable handle in a single molecule makes it a valuable component for creating advanced, functional materials that draw inspiration from biological systems. psu.eduresearchgate.net

Q & A

Q. What are the established synthetic routes for 5-Allyloxy-2,4-dichloro-phenol, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution, where 2,4-dichlorophenol reacts with allyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions. For example, demonstrates that allyloxy-substituted compounds are synthesized via reflux at 70°C for 4 hours in dry acetone, achieving yields >85% . Purification via column chromatography (ethyl acetate/petroleum ether) ensures high purity. Key parameters:
  • Base : K₂CO₃ or NaOH.
  • Solvent : Dry acetone or ethanol.
  • Temperature : 70–80°C.
  • Table 1 : Comparison of Reaction Conditions from Literature.
BaseSolventTemp (°C)Yield (%)Reference
K₂CO₃Dry acetone7093
NaOHEthanol8088

Q. How can structural characterization of this compound be reliably performed?

  • Methodological Answer : Use ¹H NMR to identify allyloxy protons (δ 4.5–5.5 ppm for -OCH₂CH=CH₂) and aromatic protons (δ 6.8–7.5 ppm for dichlorophenol). ¹³C NMR confirms the allyloxy carbon (δ 65–70 ppm) and chlorine-substituted aromatic carbons. Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 233). reports detailed NMR data for allyloxy-substituted analogs, such as δ 5.1–5.4 ppm for allyl protons .

Q. What preliminary toxicological assessments are recommended for this compound?

  • Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies (e.g., acute toxicity in rodents). highlights that 2,4-dichloro-phenol, a structural analog, exhibits genotoxicity in mice via comet assay, suggesting similar testing for the target compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. For example, allyloxy proton shifts vary slightly in DMSO vs. CDCl₃. Reproduce experiments using standardized conditions (e.g., deuterated solvents, high-purity reagents) and cross-validate with 2D NMR (COSY, HSQC) as in , which resolved coupling patterns for allyloxy groups .

Q. What strategies improve the compound’s stability in aqueous solutions for pharmacological studies?

  • Methodological Answer : Stabilize via buffering (pH 6–7) or lyophilization. notes that dichlorophenol derivatives degrade under acidic conditions; thus, avoid low pH. Antioxidants (e.g., ascorbic acid) may mitigate oxidation of the allyloxy group .

Q. How does the allyloxy substituent influence reactivity compared to methoxy or ethoxy groups?

  • Methodological Answer : The allyloxy group’s electron-donating and π-conjugation effects enhance electrophilic substitution reactivity. Compare reaction rates in halogenation or nitration assays. shows that allyloxy-substituted chromenones undergo faster alkylation than methoxy analogs due to increased electron density .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies, and how can reproducibility be ensured?

  • Methodological Answer : Yield variations (e.g., 85% vs. 70%) may stem from differences in base strength (K₂CO₃ vs. weaker bases) or moisture control. achieved 93% yield using rigorously anhydrous conditions . Recommendations:
  • Use molecular sieves to absorb moisture.
  • Monitor reaction progress via TLC.

Key Considerations for Experimental Design

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) outperforms recrystallization for polar derivatives .
  • Toxicity Screening : Include metabolite analysis (e.g., 2,4-dichloro-phenol) as in to assess bioactivation risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.